N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound features a benzothiazole ring fused with a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide is a benzothiazole-based compound that has been found to have potent antibacterial activity . The primary targets of this compound are bacterial cells, particularly those of both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound this compound interacts with its bacterial targets by penetrating the bacterial cell membranes . This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial cell survival. The compound’s action on the cell membranes disrupts normal cellular functions, leading to cell death .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial cell membranes and the subsequent death of the bacterial cells . This results in a potent antibacterial effect against both Gram-negative and Gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties . They are known to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Cellular Effects
Some benzothiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . They have been found to create pores in the bacterial cell membranes, leading to faster killing-kinetics .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Preparation Methods
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction yields the desired benzothiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiazole ring and the sulfonamide group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted benzothiazole derivatives .
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide can be compared with other benzothiazole derivatives, such as:
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its potent antibacterial activity.
N-benzylidene-6-nitrobenzo[d]thiazol-2-amine: Exhibits significant anti-tubercular activity.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-3-22-13-5-4-6-14-15(13)17-16(23-14)18-24(19,20)12-9-7-11(21-2)8-10-12/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDFOVHJJWKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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